Dde-D-valinol
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Overview
Description
Mechanism of Action
Target of Action
It is a derivative of lysine , an essential amino acid, suggesting that it may interact with biological systems in a similar manner.
Mode of Action
The compound is a quasi-orthogonally-protected Lys derivative . The Fmoc group can be selectively removed by treatment with piperidine, and the Dde group is cleaved with 2% hydrazine in DMF . This suggests that the compound can be used to introduce specific functional groups into larger molecules during synthesis, potentially altering their activity or properties.
Action Environment
It is noted that the compound should be stored at temperatures between -15°c and -25°c , suggesting that temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dde-D-valinol can be synthesized through the reduction of the corresponding valine derivative. One common method involves the reduction of valine’s carboxylic acid group to an alcohol using strong reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of iodine (I2), forming a borane-tetrahydrofuran complex .
Industrial Production Methods
Industrial production of this compound typically involves microbial preparation methods due to their high stereo selectivity and environmentally friendly processes. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Chemical Reactions Analysis
Types of Reactions
Dde-D-valinol undergoes various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the ketone or aldehyde back to an alcohol.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to replace the hydroxyl group with halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can regenerate the alcohol form .
Scientific Research Applications
Dde-D-valinol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis
Comparison with Similar Compounds
Similar Compounds
L-valinol: Another valine derivative with similar chemical properties but different chirality.
DL-valinol: A racemic mixture of D- and L-valinol.
D-valine: The parent amino acid from which Dde-D-valinol is derived
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the Dde protecting group, which enhances its utility in asymmetric synthesis and other specialized applications. Its ability to form enantiomerically pure products makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-10(2)12(9-17)16-6-5-11-13(18)7-15(3,4)8-14(11)19/h5,10,12,16-17H,6-9H2,1-4H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSUTAXHLJBSMS-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC=C1C(=O)CC(CC1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NCC=C1C(=O)CC(CC1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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